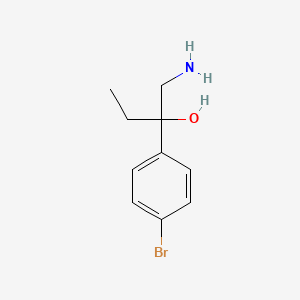

1-Amino-2-(4-bromofenil)butan-2-ol

Descripción general

Descripción

1-Amino-2-(4-bromophenyl)butan-2-ol is a useful research compound. Its molecular formula is C10H14BrNO and its molecular weight is 244.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Amino-2-(4-bromophenyl)butan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Amino-2-(4-bromophenyl)butan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Investigación Antiviral

Este compuesto tiene aplicaciones potenciales en la investigación antiviral. Se ha informado que los derivados del indol, que comparten un motivo estructural similar, exhiben actividades antivirales . Por extensión, 1-Amino-2-(4-bromofenil)butan-2-ol podría sintetizarse en derivados que podrían actuar contra varios virus de ARN y ADN.

Agentes Antimicrobianos y Antiproliferativos

El grupo bromofenilo presente en este compuesto es estructuralmente similar a otras moléculas que se han estudiado por sus propiedades antimicrobianas . Podría servir como precursor en la síntesis de nuevos compuestos con posible uso como agentes antimicrobianos y antiproliferativos, particularmente contra cepas resistentes de bacterias y células cancerosas.

Síntesis Orgánica

En la síntesis orgánica, la posición bencílica de este compuesto podría sufrir diversas reacciones, como la bromación por radicales libres o la sustitución nucleofílica, que son fundamentales para la creación de moléculas complejas . Esto lo convierte en un intermedio valioso en la síntesis de compuestos orgánicos más complejos.

Química Medicinal

La estructura del compuesto sugiere que podría ser útil en química medicinal para el diseño de nuevos fármacos. Su marco molecular podría modificarse para mejorar la interacción con los objetivos biológicos, lo que podría conducir al desarrollo de nuevos agentes terapéuticos .

Desarrollo de Medicamentos

This compound puede desempeñar un papel en el desarrollo de medicamentos, particularmente en las primeras etapas donde se exploran nuevas estructuras por su potencial farmacológico. Su estructura única podría ser la base para el desarrollo de nuevos candidatos a fármacos .

Aplicaciones Industriales

Si bien no se encuentran fácilmente aplicaciones industriales específicas para este compuesto, sus características estructurales sugieren un posible uso en el desarrollo de catalizadores industriales o como bloque de construcción para polímeros de alto rendimiento debido a la presencia del grupo bromofenilo .

Actividad Biológica

1-Amino-2-(4-bromophenyl)butan-2-ol, with the chemical formula CHBrNO, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : CHBrNO

- Molecular Weight : 244.13 g/mol

- CAS Number : 1181734-60-0

- Structural Characteristics : The compound features a bromophenyl group, which is known to influence its biological activity.

Biological Activity Overview

1-Amino-2-(4-bromophenyl)butan-2-ol has been studied for various biological activities, including antimicrobial, anticancer, and neuroprotective effects. The presence of the bromine atom is significant as it often enhances the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing brominated phenyl groups exhibit enhanced antimicrobial properties. For instance, studies have shown that derivatives of 4-bromophenyl compounds can inhibit the growth of various bacterial strains and fungi.

Table 1: Antimicrobial Activity of 1-Amino-2-(4-bromophenyl)butan-2-ol

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Activity

The compound has shown promise in cancer research. Studies have demonstrated its potential to inhibit cell proliferation in various cancer cell lines.

The mechanism by which 1-amino-2-(4-bromophenyl)butan-2-ol exerts its anticancer effects appears to involve the modulation of cell cycle progression and apoptosis induction. For example, flow cytometry analyses indicated that treatment with the compound can lead to cell cycle arrest in the G2/M phase in breast cancer cells.

Table 2: IC50 Values for Anticancer Activity

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

| HeLa (Cervical Cancer) | 25 |

Case Studies

- Study on MCF-7 Cells : A study evaluated the effects of 1-amino-2-(4-bromophenyl)butan-2-ol on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, correlating with increased apoptosis markers such as cleaved caspase-3.

- Neuroprotective Effects : Another investigation focused on the neuroprotective potential of this compound against oxidative stress-induced neuronal damage. Results indicated that the compound could reduce reactive oxygen species (ROS) levels in neuronal cell cultures.

Propiedades

IUPAC Name |

1-amino-2-(4-bromophenyl)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO/c1-2-10(13,7-12)8-3-5-9(11)6-4-8/h3-6,13H,2,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNIAPFFSZYMARL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)(C1=CC=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.